molecular formula C16H11ClN4O3 B2934816 Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 478261-99-3

Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No. B2934816
CAS RN: 478261-99-3
M. Wt: 342.74
InChI Key: RPSFQSKOFKOGHE-UHFFFAOYSA-N
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Description

The compound “Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a heterocyclic compound . It belongs to the class of triazoles, which are cyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

Triazoles are commonly synthesized via aromatic nucleophilic substitution . The synthesis of triazole derivatives involves the use of different amines and triazole-2-thiol . Microwave-mediated reactions have also been used for the synthesis of triazoles . The reaction conditions can be optimized for higher yields .


Molecular Structure Analysis

The molecular structure of triazoles includes a triazole nucleus, which is a central structural component in a number of drug classes . The triazole nucleus is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .


Chemical Reactions Analysis

Triazoles undergo a variety of chemical reactions due to their versatile nature . They can participate in aromatic nucleophilic substitution reactions . In the presence of phosphorus oxide trichloride, certain intermediates can be dehydrated via heating, leading to a cyclization reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles depend on their specific structure. For instance, the molecular weight of a basic triazole structure with the formula C2H3N3 is 119.1240 .

Scientific Research Applications

Synthesis Methodology Development

The development of new synthesis methodologies for 1,2,4-triazolo[1,5-a]pyridines is an active area of research. A catalyst-free, additive-free, and eco-friendly method for synthesizing these compounds under microwave conditions has been established . This represents a significant advancement in the field of organic chemistry, providing a sustainable approach to creating these heterocyclic compounds.

Antibacterial Agents

Triazolo[1,5-a]pyridine derivatives have shown promise as antibacterial agents . Novel derivatives have been synthesized and tested for their efficacy against both Gram-positive and Gram-negative bacteria . For instance, certain compounds exhibited moderate to good antibacterial activities, with one derivative showing superior activity comparable to the first-line antibacterial agent ampicillin .

Anticoagulation Therapy

In the medical field, 1,2,4-triazolo[1,5-a]pyridines have potential applications in anticoagulation therapy . They have been identified as possible dual inhibitors of thrombin and factor Xa, which could lead to the development of effective antithrombotic agents .

Cardiovascular Disorders

These compounds are also utilized in the treatment of cardiovascular disorders . Their biological activity in this field is significant, as they can contribute to the development of new therapeutic agents for various heart-related conditions .

Type 2 Diabetes Treatment

The treatment of type 2 diabetes is another area where 1,2,4-triazolo[1,5-a]pyridines could be applied. Their role in managing blood sugar levels and providing new avenues for diabetes care is an important aspect of their medicinal value .

Hyperproliferative Disorders

Lastly, these compounds have been associated with the treatment of hyperproliferative disorders . This includes diseases where cells grow uncontrollably, such as certain cancers, making these derivatives valuable for research into new cancer therapies .

Mechanism of Action

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding with a variety of enzymes and receptors in the biological system . They exhibit versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The mechanism of action of similar triazole-pyrimidine hybrid compounds was observed through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The synthesis of similar compounds has been achieved under microwave conditions, suggesting that temperature and radiation could potentially influence the compound’s synthesis .

Future Directions

The future directions in the study of triazoles involve the synthesis of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is an ongoing “race” between scientists developing novel medicines, leading to the synthesis of a great number of potential synthetic substances in laboratories around the world . The design and synthesis of substituted 1,2,4-triazole analogues for their antimicrobial, antioxidant, and antiviral potential is a promising area of research .

properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3/c1-2-24-16(23)13-12(9-3-5-10(17)6-4-9)11(7-18)15(22)21-14(13)19-8-20-21/h3-6,8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSFQSKOFKOGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CNN2C(=O)C(=C1C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

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